molecular formula C7H6N4O2 B2567591 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid CAS No. 1823900-52-2

3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid

Cat. No.: B2567591
CAS No.: 1823900-52-2
M. Wt: 178.151
InChI Key: IOGXNIKUMZPZSQ-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid is a high-value chemical building block in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure known for its diverse biological activities and is extensively utilized in the synthesis of novel therapeutic agents. This compound serves as a key precursor in the development of potential anticancer therapeutics. Recent research has identified derivatives of this core structure as potent dual inhibitors of critical kinase targets, including c-Met and Pim-1 kinases, which are implicated in tumor proliferation, angiogenesis, and metastasis . The carboxylic acid functional group at the 6-position provides a versatile handle for further synthetic modification, allowing researchers to create diverse compound libraries for structure-activity relationship studies. Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine core has been established as a promising scaffold for developing bromodomain-containing protein 4 (BRD4) inhibitors, which are epigenetic readers and promising therapeutic targets for various cancers and non-cancer diseases . The structural features of this heterocyclic system enable it to effectively interact with the acetylated lysine recognition site in BRD4 bromodomains. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-8-9-6-3-2-5(7(12)13)10-11(4)6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGXNIKUMZPZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole with a suitable pyridazine derivative in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolopyridazine ring system.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Substituents and Key Properties of Selected Triazolo[4,3-b]pyridazine Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Biological Activity/Application Source
Target compound Methyl Carboxylic acid Not explicitly reported; likely impacts solubility/binding
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl derivative (7) Methyl Amine (indole-ethyl chain) BRD4 bromodomain inhibitor
3-Trifluoromethyl derivative (6) CF₃ Amine (indole-ethyl chain) BRD4 inhibitor (potent activity)
3-Cyclopropyl derivative (10) Cyclopropyl Amine (chloro-fluoro-indole chain) BRD4 inhibitor
Ethyl carbamate derivative (15) Methyl Ethyl carbamate Intermediate in activity-based probes
6-(1-cyclopropylpyrazol-4-yl) derivative (vébreltinib) Difluoro(methylindazolyl)methyl Cyclopropylpyrazole c-Met inhibitor (clinical candidate)
3-Phenyl/4-tolyl derivatives (6a–10b) Aryl (phenyl/tolyl) Aryl (substituted phenyl) Antimicrobial (gram+/gram- bacteria, fungi)
Key Observations:

Trifluoromethyl (CF₃): Electron-withdrawing CF₃ groups in compound 6 improve binding affinity to BRD4 bromodomains due to hydrophobic and electrostatic interactions . Aryl Groups (6a–10b): Aryl substituents at position 3 correlate with antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .

Position 6 Substituents :

  • Carboxylic Acid (Target) : The polar carboxylic acid group enhances aqueous solubility and facilitates salt formation (e.g., sodium salt ). This contrasts with lipophilic substituents like indole-ethyl amines (compounds 6–10), which improve membrane permeability for intracellular targets like BRD4 .
  • Carbamate/Ester Groups (15) : Ethyl carbamate in compound 15 serves as a masking group for activity-based probes, enabling targeted release of active species .

Pharmacological and Clinical Relevance

  • c-Met Inhibitors : Vébreltinib (PF-4254644), a 6-(cyclopropylpyrazole) derivative, demonstrates high selectivity for c-Met kinase, underscoring the scaffold’s versatility in oncology .
  • BRD4 Inhibitors : Compounds 6 and 10 are preclinical candidates for hematologic cancers, with crystallographic data confirming binding modes .

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